molecular formula C5H9NO B085660 5-methylpyrrolidin-2-one CAS No. 108-27-0

5-methylpyrrolidin-2-one

Cat. No.: B085660
CAS No.: 108-27-0
M. Wt: 99.13 g/mol
InChI Key: YVIVRJLWYJGJTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reductive amination of levulinic acid or its esters with nitriles in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C). This reaction typically occurs under mild conditions, such as 80°C and 1.6 MPa hydrogen pressure, in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves the ester-to-amide conversion process. This method includes treating gamma-butyrolactone with methylamine. Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

5-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-methylpyrrolidin-2-one is unique due to its lower toxicity compared to N-Methyl-2-pyrrolidone and its versatility in various applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVRJLWYJGJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870457
Record name 5-Methyl-2-pyrrolidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-27-0
Record name 5-Methyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methyl-2-pyrrolidone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyrrolidone
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Record name 5-Methyl-2-pyrrolidone
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Record name 5-methyl-2-pyrrolidinone
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Record name 5-METHYL-2-PYRROLIDONE
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Synthesis routes and methods

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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